molecular formula C14H11ClO B6283882 9-(chloromethyl)-9H-xanthene CAS No. 136453-31-1

9-(chloromethyl)-9H-xanthene

Cat. No.: B6283882
CAS No.: 136453-31-1
M. Wt: 230.7
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Description

9-(Chloromethyl)-9H-xanthene is a xanthene derivative featuring a chloromethyl (-CH₂Cl) group at the 9-position of the tricyclic xanthene core (C₁₃H₁₀O). The chloromethyl group confers reactivity for nucleophilic substitution, making it a valuable intermediate in organic synthesis, particularly for constructing polymers, pharmaceuticals, or functional materials .

The xanthene scaffold itself is planar and aromatic, with a central oxygen atom contributing to its electronic properties. Derivatives like this compound are often synthesized via alkylation or substitution reactions, as seen in analogous compounds (e.g., 9-(4-bromophenyl)-1,3-dithiol-yloxy-9H-xanthene ).

Properties

CAS No.

136453-31-1

Molecular Formula

C14H11ClO

Molecular Weight

230.7

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(chloromethyl)-9H-xanthene typically involves the chloromethylation of xanthene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 9-(Chloromethyl)-9H-xanthene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction Reactions: The compound can be reduced to form 9-methyl-9H-xanthene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-(Chloromethyl)-9H-xanthene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(chloromethyl)-9H-xanthene is largely dependent on its reactivity due to the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially altering their function and activity. The xanthene core can also participate in photophysical processes, making it useful in fluorescence-based applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Xanthene Derivatives and Their Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
9H-Xanthene None (parent compound) C₁₃H₁₀O 182.22 Baseline for electronic studies
9-(4-Chlorophenyl)-3,6-diphenyl-1,2,3,4,5,6,7,8-octahydro-9H-xanthene-1,8-dione 4-Chlorophenyl, ketone C₃₃H₂₆ClO₂ 505.00 Crystallography, biological studies
9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene Bromophenyl, dithiol C₂₅H₁₅BrOS₂ 475.42 Materials science, corrosion inhibition
9-Xanthen-9-ylmethanol Hydroxymethyl (-CH₂OH) C₁₄H₁₂O₂ 212.25 Fluorescent probes, pH indicators
9H-Xanthene-9-carbohydrazide Carbohydrazide (-CONHNH₂) C₁₄H₁₂N₂O₂ 240.26 Pharmaceutical intermediates
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The chloromethyl group (-CH₂Cl) is electron-withdrawing, enhancing electrophilicity at the 9-position.
  • Reactivity : Chloromethyl derivatives are prone to nucleophilic substitution (e.g., SN2 reactions), enabling crosslinking in polymers (as seen in 9-(chloromethyl)anthracene-based polycarbonates ). In contrast, bromophenyl-dithiol derivatives exhibit sulfur-mediated coordination, useful in corrosion inhibition .
Key Findings:
  • Chloromethyl vs. Bromophenyl : Introducing halogens often involves halogenated ketones or electrophilic aromatic substitution. Chloromethyl groups may require careful pH control to avoid side reactions, as seen in anthracene-based systems .
  • Computational Insights: DFT studies show that non-planar substituents (e.g., benzylidene rings) reduce corrosion inhibition efficiency due to steric hindrance . This suggests that chloromethyl’s linear geometry may favor surface adsorption in applications like coatings.

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